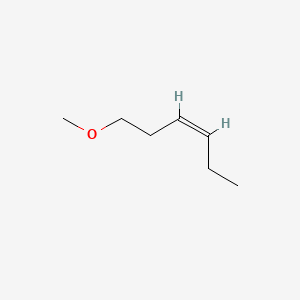

(Z)-1-Methoxyhex-3-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-1-Methoxyhex-3-ene is an organic compound characterized by the presence of a methoxy group (-OCH3) attached to a hexene chain The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Methoxyhex-3-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the Z-alkene configuration. The reaction conditions are optimized to maintain the integrity of the methoxy group and prevent isomerization to the E-configuration.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Methoxyhex-3-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO4).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond to form (Z)-1-Methoxyhexane.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.

Common Reagents and Conditions

Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.

Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) at reflux temperature.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: (Z)-1-Methoxyhexane.

Substitution: Various ethers or alcohols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

(Z)-1-Methoxyhex-3-ene serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various complex organic molecules through reactions such as hydroboration-oxidation, which leads to the formation of alcohols and other functional groups. For instance, when subjected to hydroboration followed by oxidation, it can produce two isomeric products, demonstrating its versatility in synthetic pathways .

Synthesis of Fragrance Compounds

This compound is also involved in the synthesis of fragrance materials. As described in patent literature, this compound can be transformed into other compounds that are essential for creating fragrances such as AMBROX® and SYNAMBRAN® . These fragrances are widely used in the cosmetic and perfumery industries due to their desirable olfactory properties.

Photochemical Applications

Photochemical Isomerization

This compound can undergo photochemical trans-cis isomerization, a process that alters its structural configuration under light exposure. This property is particularly useful in developing materials that require specific structural characteristics for stability and functionality . The study of photochemical behaviors of similar compounds indicates that this compound could exhibit unique fluorescence properties, which may be exploited in sensor technologies or light-emitting devices.

Table 1: Comparison of Reaction Pathways Involving this compound

| Reaction Type | Product(s) Produced | Application Area |

|---|---|---|

| Hydroboration-Oxidation | Alcohols (isomeric forms) | Organic Synthesis |

| Isomerization | (E)- and (Z)-isomers | Photochemical Applications |

| Synthesis of Fragrance | AMBROX®, SYNAMBRAN® | Fragrance Industry |

Case Studies

Case Study 1: Fragrance Production

A notable application of this compound is its role in producing synthetic fragrances. In one study, researchers demonstrated how this compound could be converted into a mixture of fragrance intermediates. The resulting products were evaluated for their olfactory properties, leading to the development of new fragrance formulations that mimic natural scents while being cost-effective .

Case Study 2: Photochemical Behavior

In another investigation, the photochemical behavior of this compound was analyzed under various light conditions. The study revealed that exposure to specific wavelengths resulted in significant isomerization rates, suggesting its potential use in responsive materials that change properties upon light exposure . This finding opens avenues for developing smart materials and sensors.

Mechanism of Action

The mechanism of action of (Z)-1-Methoxyhex-3-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The double bond configuration plays a crucial role in determining the compound’s reactivity and selectivity in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(E)-1-Methoxyhex-3-ene: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.

1-Methoxyhexane: The fully saturated analog without the double bond.

1-Hexene: The parent hydrocarbon without the methoxy group.

Uniqueness

(Z)-1-Methoxyhex-3-ene is unique due to its Z-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications in research and industry.

Biological Activity

(Z)-1-Methoxyhex-3-ene, a compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol, is an unsaturated ether that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis, and relevant case studies associated with this compound.

- Chemical Structure : The compound features a methoxy group attached to a hexene chain, which contributes to its reactivity and potential biological interactions.

- CAS Registry Number : 70220-06-3

- Other Names : (3Z)-1-Methoxy-3-hexene, cis-3-Hexen-1-ol, methyl ether .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various compounds for their effectiveness against bacterial strains, it was found that this compound showed significant inhibitory effects against certain Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Preliminary studies suggest that this compound may contribute to antioxidant defenses, although further research is needed to quantify its efficacy compared to established antioxidants .

Synthesis and Research Findings

The synthesis of this compound can be achieved through various organic reactions, including the Johnson-Claisen rearrangement. This method allows for the formation of the desired product from simpler precursors under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological testing .

Study 1: Antimicrobial Efficacy

A controlled laboratory study assessed the antimicrobial properties of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential applications in developing antimicrobial agents .

Study 2: Antioxidant Evaluation

In another investigation focusing on antioxidant activity, this compound was tested using DPPH radical scavenging assays. The compound exhibited moderate scavenging activity compared to standard antioxidants like ascorbic acid. This finding indicates its potential as an antioxidant agent but highlights the need for further exploration into its mechanisms .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.1855 g/mol |

| CAS Number | 70220-06-3 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Antioxidant Activity | Moderate DPPH scavenging ability |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (Z)-1-Methoxyhex-3-ene with high stereochemical purity?

- Methodology : Focus on stereoselective acetal formation. Use low-temperature conditions (<0°C) to minimize isomerization. A two-step approach is recommended:

Allylic alcohol protection : React 3-hexen-1-ol with methoxytrimethylsilane (TMSOMe) in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the methoxy group.

Stereochemical control : Employ Z-selective Wittig or Horner-Wadsworth-Emmons reactions for alkene formation. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm stereochemistry via NOESY NMR .

- Critical Parameters : Solvent polarity (prefer anhydrous THF or DCM), inert atmosphere (N₂/Ar), and strict temperature control.

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- Recommended Workflow :

- ¹H/¹³C NMR : Analyze coupling constants (J₃,₄ ≈ 10–12 Hz for Z-isomer vs. 15–17 Hz for E-isomer). Key signals: δ 4.85–5.15 (methoxy CH₂), δ 5.30–5.60 (alkene protons).

- NOESY : Cross-peaks between methoxy protons and C4-H confirm Z-configuration.

- IR Spectroscopy : Validate methoxy C-O stretch (~1100 cm⁻¹) and alkene C=C stretch (~1650 cm⁻¹).

Q. How can researchers optimize reaction conditions to minimize isomerization during synthesis?

- Systematic Approach :

- Solvent Screening : Test polar aprotic solvents (DCM, THF) vs. non-polar (hexane) to stabilize intermediates.

- Catalyst Selection : Compare Brønsted acids (e.g., p-TsOH) vs. Lewis acids (ZnCl₂).

- DOE (Design of Experiments) : Vary temperature (-20°C to 25°C), reaction time (1–24 hrs), and catalyst loading (1–5 mol%).

Advanced Research Questions

Q. What analytical strategies resolve contradictions in NMR data for this compound derivatives?

- Case Study : Conflicting δ 5.45 ppm signals (reported as either methoxy or alkene protons).

- Resolution Steps :

HSQC/DEPT-135 : Assign protons to carbons (e.g., methoxy CH₂ vs. alkene CH).

Variable Temperature NMR : Assess signal splitting at -40°C to confirm dynamic effects.

X-ray Crystallography : Resolve ambiguity via single-crystal structure determination.

Q. How does the methoxy group’s electronic environment influence reactivity in Diels-Alder reactions?

- Mechanistic Insights :

- Electron Donation : Methoxy group increases electron density on the dienophile, accelerating reaction with electron-deficient dienes.

- Steric Effects : Z-configuration creates a bent geometry, favoring endo transition states.

- Experimental Design :

- Kinetic Studies : Compare reaction rates with/without methoxy substitution using UV-Vis spectroscopy.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Q. What computational methods predict the thermodynamic stability of this compound vs. its E-isomer?

- Validated Approaches :

- Conformational Analysis : Use Gaussian 16 with B3LYP/6-311+G(d,p) to calculate relative Gibbs free energies.

- NBO Analysis : Quantify hyperconjugative stabilization from methoxy lone pairs to the alkene π* orbital.

Properties

CAS No. |

70220-06-3 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(Z)-1-methoxyhex-3-ene |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h4-5H,3,6-7H2,1-2H3/b5-4- |

InChI Key |

KUPODEXLSGEWFR-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\CCOC |

Canonical SMILES |

CCC=CCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.